molecular formula C15H17N3O4 B2767815 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034232-33-0

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2767815
CAS No.: 2034232-33-0
M. Wt: 303.318
InChI Key: MRAJFCQBFKQQOF-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of imidazole and benzo[d][1,3]dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, borane-tetrahydrofuran complex.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of carboxamide to amine.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The imidazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is investigated for its anticancer properties. The benzo[d][1,3]dioxole moiety has been shown to interact with DNA, potentially leading to the inhibition of cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: The imidazole ring can bind to metal ions, disrupting enzymatic activities in microbes. The benzo[d][1,3]dioxole moiety can intercalate into DNA, affecting replication and transcription processes.

    Pathways Involved: The compound can inhibit key pathways in microbial metabolism, leading to cell death. In cancer cells, it can induce apoptosis by interfering with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide: can be compared with other imidazole derivatives such as metronidazole and clotrimazole, which are well-known for their antimicrobial properties.

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist, share structural similarities with the benzo[d][1,3]dioxole moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a broad range of biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15(12-1-2-13-14(9-12)22-11-21-13)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAJFCQBFKQQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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